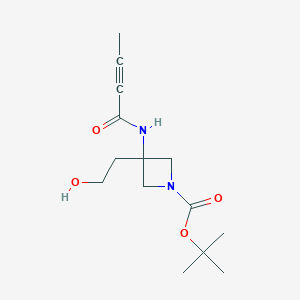
4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that likely shares structural and functional characteristics with other 4-oxoquinoline derivatives. These compounds are significant in medicinal chemistry due to their biological and synthetic versatility, often associated with pharmacological activities such as antibacterial and antiviral properties . The presence of a carbox
Scientific Research Applications
Synthetic and Medicinal Chemistry Applications
The study of 4-oxoquinolines, including compounds structurally similar to 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, indicates their significance in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with pharmacological activities like antibacterial and antiviral effects. For instance, N-1-alkylated-4-oxoquinoline derivatives exhibit diverse biological activities due to their regioselective ethylation reactions, which are crucial for designing drugs with specific targets (Batalha et al., 2019). This suggests potential applications in developing new therapeutic agents.
Antimicrobial Research
Quinazolines and quinoline derivatives have been explored for their antimicrobial properties. Synthesis and characterization of new quinazolines, for example, have shown potential as antimicrobial agents against various bacteria and fungi, highlighting the utility of quinoline derivatives in addressing resistance to existing antibiotics (Desai et al., 2007). Such studies pave the way for the development of new antimicrobial compounds that could include variants of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Histone Deacetylase (HDAC) Inhibition for Cancer Therapy
Research on 4-oxoquinazoline-based N-hydroxypropenamides has demonstrated significant HDAC inhibitory activity and cytotoxicity against various human cancer cell lines, suggesting a role in cancer therapy. Compounds with modifications at specific positions on the 4-oxoquinazoline skeleton showed enhanced bioactivity, indicating the importance of structural modifications for therapeutic applications (Anh et al., 2021). This research area could potentially be applied to the development of cancer treatments using structurally related compounds.
Synthetic Methodologies
The synthetic versatility of benzamide derivatives, including those related to the query compound, is evident in methodologies for constructing complex polycyclic amides and isoquinolines. These synthetic routes involve oxidative C-H activation and offer a framework for developing novel synthetic strategies for similar compounds, potentially expanding the chemical space for drug discovery and material sciences (Song et al., 2010).
properties
IUPAC Name |
4-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-17-5-7-18(8-6-17)23(27)24-20-10-11-21-19(15-20)9-12-22(26)25(21)14-13-16(2)3/h5-8,10-11,15-16H,4,9,12-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSDQMRUPKUHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)
![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)
![6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2499291.png)






![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)